3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide
Description
3-(4-METHOXYPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Properties
Molecular Formula |
C16H14N4O3 |
|---|---|
Molecular Weight |
310.31 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-N-(pyridin-2-ylmethyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C16H14N4O3/c1-22-13-7-5-11(6-8-13)14-19-16(23-20-14)15(21)18-10-12-4-2-3-9-17-12/h2-9H,10H2,1H3,(H,18,21) |
InChI Key |
ROZNLKCFHBNGJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(4-METHOXYPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through cyclization reactions involving hydrazides and carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the methoxyphenyl group: This step often involves the use of methoxy-substituted benzaldehydes or related compounds in condensation reactions.
Attachment of the pyridin-2-ylmethyl group: This can be accomplished through nucleophilic substitution reactions where the pyridine ring acts as a nucleophile.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
3-(4-METHOXYPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and pyridinyl moieties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Scientific Research Applications
3-(4-METHOXYPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism by which 3-(4-METHOXYPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function. The methoxyphenyl and pyridinyl groups can further modulate these interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Similar compounds to 3-(4-METHOXYPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE include other oxadiazole derivatives and heterocyclic compounds with similar structural motifs. These compounds often share similar chemical reactivity and biological activities but may differ in their specific interactions and applications. For example:
Imidazo[1,2-a]pyridines: These compounds also contain a heterocyclic ring and are known for their biological activities.
Imidazo[1,2-a]pyrimidines: These compounds have been extensively studied for their synthetic versatility and medicinal applications.
The uniqueness of 3-(4-METHOXYPHENYL)-N-[(PYRIDIN-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
